N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide typically involves the reaction of 3-cyano-4-[(4-methylphenyl)sulfanyl]aniline with cyclopropanecarboxylic acid chloride under appropriate conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways, however, require further investigation to be fully elucidated .
Comparison with Similar Compounds
Similar Compounds
N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}cyclopropanecarboxamide: This compound is similar but contains a sulfinyl group instead of a sulfanyl group.
N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}cyclopropanecarboxamide: This compound contains a sulfonyl group, making it more oxidized compared to the sulfanyl derivative.
Uniqueness
N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity . Its sulfanyl group, in particular, allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Biological Activity
N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide, also known by its chemical identifier CAS 306980-62-1, is a compound of interest in medicinal chemistry due to its potential biological activities. The compound features a cyclopropane ring and a cyano group, which are significant for its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
Basic Information
Property | Value |
---|---|
Chemical Formula | C18H16N2OS |
Molecular Weight | 308.4 g/mol |
CAS Number | 306980-62-1 |
Synonyms | N-(3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl)cyclopropanecarboxamide |
The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways. Notably, compounds with similar structures have been shown to inhibit necroptosis, a form of programmed cell death involved in various diseases including cancer and neurodegenerative disorders. Research indicates that such compounds can target receptor-interacting protein kinases (RIPK1 and RIPK3), crucial mediators of necroptosis .
Anticancer Activity
Recent studies highlight the potential anticancer properties of cyclopropanecarboxamides. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against several cancer cell lines. A study reported that derivatives of cyclopropanecarboxamide exhibited significant growth inhibition in human cancer cell lines, suggesting that this compound may possess similar properties .
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable pharmacokinetic properties, including moderate oral bioavailability and a favorable metabolic profile in animal models . These characteristics are critical for developing therapeutic agents.
Case Studies
- In Vivo Efficacy : A study investigated the efficacy of a related compound in a mouse model of systemic inflammatory response syndrome (SIRS). The compound demonstrated protective effects against hypothermia and mortality at doses as low as 5 mg/kg, indicating potential therapeutic applications for inflammatory diseases .
- Structure-Activity Relationship (SAR) : Research has focused on optimizing the structure of cyclopropanecarboxamides to enhance their biological activity. Modifications to the phenyl and cyano groups have been shown to significantly affect potency against necroptosis-related pathways .
Properties
IUPAC Name |
N-[3-cyano-4-(4-methylphenyl)sulfanylphenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-12-2-7-16(8-3-12)22-17-9-6-15(10-14(17)11-19)20-18(21)13-4-5-13/h2-3,6-10,13H,4-5H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGMPVULRMVCOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)NC(=O)C3CC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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